
2,2-Bis(4-nitrophenyl)propane
Overview
Description
2,2-Bis(4-nitrophenyl)propane is an organic compound characterized by the presence of two nitrophenyl groups attached to a propane backbone. This compound is known for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure imparts specific chemical properties that make it valuable for research and practical applications.
Mechanism of Action
Target of Action
The primary target of 2,2-Bis(4-nitrophenyl)propane is thermoplastic polyurethanes (TPU). The compound is used to enhance the flame retardancy and smoke suppression of these materials .
Mode of Action
It is known that the compound interacts with its targets to enhance their flame retardancy and smoke suppression properties .
Biochemical Pathways
It is known that the compound is metabolized by a gram-negative aerobic bacterium via a novel pathway involving oxidative skeletal rearrangement .
Result of Action
The primary result of the action of this compound is the enhancement of flame retardancy and smoke suppression in thermoplastic polyurethanes. Specifically, the PHRR values of TPU composites were reduced by 41.6% and 52.5% compared with pure TPU sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits high catalytic activity in the hydrolysis of phosphate diester-based substrate bis(4-nitrophenyl)phosphate (BNPP) at 328 K . Furthermore, the compound exhibits a good confinement effect and high stability .
Biochemical Analysis
Biochemical Properties
2,2-Bis(4-nitrophenyl)propane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Additionally, it may exhibit higher toxicity than bisphenol A itself due to its potential formation in vivo by peroxynitrite-mediated oxidations . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to be genotoxic in male ICR mice, indicating its potential to cause genetic damage . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown some binding to estrogen-related receptor gamma, which may affect gene expression related to estrogen signaling . Additionally, its genotoxic effects suggest that it can interfere with DNA replication and repair processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its binding to estrogen-related receptor gamma may result in changes in gene expression . Furthermore, its genotoxicity suggests that it can cause DNA damage, potentially through the formation of reactive oxygen species or direct interaction with DNA . These interactions can lead to mutations and other genetic alterations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent genetic damage and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause small changes in organ weight or tissue architecture . At higher doses, it can lead to significant toxic or adverse effects, such as increased or decreased receptor expression, changes in hormone concentrations, and other physiological alterations . These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo hydroxylation, ring fission, and transamination followed by acetylation . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s involvement in these pathways underscores its potential to influence cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been proposed that this compound might be formed in vivo by peroxynitrite-mediated oxidations of bisphenol A . Once inside the cells, it can interact with various transporters that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, leading to genetic damage and alterations in gene expression. Its localization within other organelles, such as mitochondria or the endoplasmic reticulum, can also affect its metabolic and signaling functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-nitrophenyl)propane typically involves the nitration of diphenylpropane. The process begins with the reaction of diphenylpropane with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl rings. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also incorporates safety measures to handle the hazardous chemicals involved in the nitration process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-nitrophenyl)propane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products:
Reduction: 2,2-Bis(4-aminophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(4-nitrophenyl)propane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of polymers and other advanced materials with specific properties.
Chemistry: Serves as a model compound for studying nitration and reduction reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of flame retardants and other specialty chemicals
Comparison with Similar Compounds
2,2-Bis(4-aminophenyl)propane: The reduced form of 2,2-Bis(4-nitrophenyl)propane, with amino groups instead of nitro groups.
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-methoxyphenyl)propane: A derivative with methoxy groups.
Uniqueness: this compound is unique due to its nitro groups, which impart specific reactivity and properties. The presence of these groups makes it valuable for studying reduction and substitution reactions, as well as for applications requiring nitro functionalities .
Properties
IUPAC Name |
1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPYKMGVKQEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399070 | |
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137107-40-5 | |
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
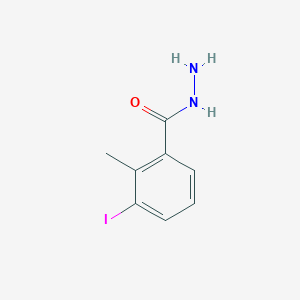
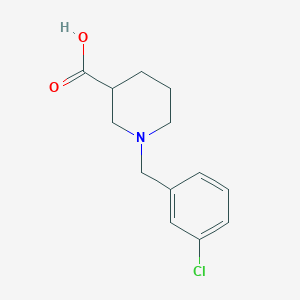
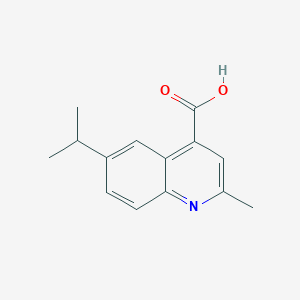
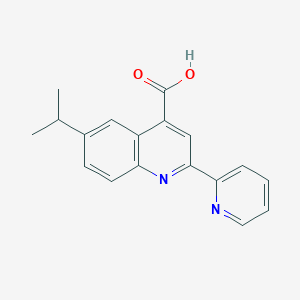
![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)
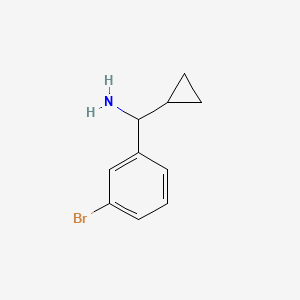


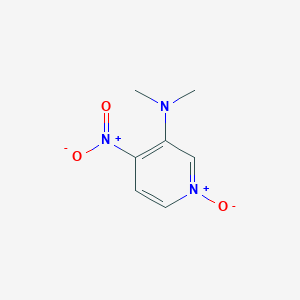
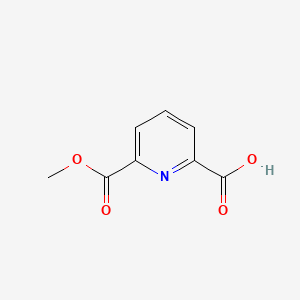
![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)

